molecular formula C10H9NOS2 B12007673 4-(4-(Methylthio)phenyl)thiazol-2-ol CAS No. 42445-47-6

4-(4-(Methylthio)phenyl)thiazol-2-ol

Cat. No.: B12007673
CAS No.: 42445-47-6
M. Wt: 223.3 g/mol
InChI Key: SZDBQEQTVAZKTM-UHFFFAOYSA-N
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Description

4-(4-(Methylthio)phenyl)thiazol-2-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylthio)phenyl)thiazol-2-ol typically involves the reaction of 4-(Methylthio)benzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylthio)phenyl)thiazol-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(Methylthio)phenyl)thiazol-2-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and phenyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Methylthio)phenyl)thiazol-2-ol is unique due to the presence of the methylthio group, which can undergo specific chemical reactions such as oxidation to sulfoxides and sulfones. This functional group also contributes to the compound’s distinct biological activities compared to other thiazole derivatives .

Properties

CAS No.

42445-47-6

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H9NOS2/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)

InChI Key

SZDBQEQTVAZKTM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=O)N2

Origin of Product

United States

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